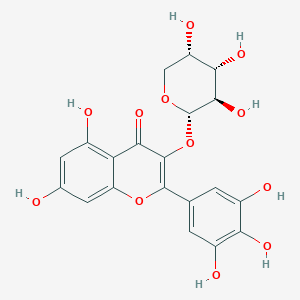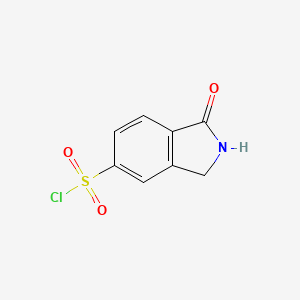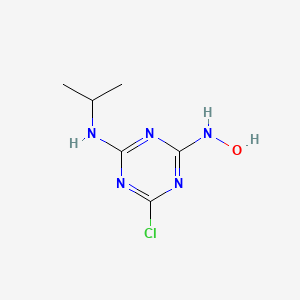
Atrazin-desethyl-2-hydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of diamino-1,3,5-triazines and is characterized by the substitution of a hydroxy group at position 2 of the triazine ring . This compound is of significant interest due to its role in the degradation of atrazine, a widely used herbicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Atrazin-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using advanced oxidation processes (AOPs). These processes involve the use of different energies such as ultraviolet (UV) light, microwaves (MW), and combined microwave-ultraviolet (MW-UV) radiation. The degradation rates vary with the energy source, with MW-UV showing the highest efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the controlled degradation of atrazine in the presence of specific catalysts and under optimized conditions. The process can be enhanced by adjusting the pH of the solution, which has been shown to improve the degradation rate .
Analyse Des Réactions Chimiques
Types of Reactions
Atrazin-desethyl-2-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various degradation products.
Substitution: The hydroxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and catalysts like cobalt oxide. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and dealkylated derivatives. These products are often less toxic than the parent compound and are of interest in environmental studies .
Applications De Recherche Scientifique
Atrazin-desethyl-2-hydroxy has several scientific research applications, including:
Environmental Chemistry: It is used to study the degradation pathways of atrazine and other triazine herbicides.
Biology: The compound is investigated for its effects on microbial communities and its role in the bioremediation of contaminated environments.
Medicine: Research is ongoing to explore its potential effects on human health and its interactions with biological systems.
Industry: It is used in the development of new herbicides and in the study of herbicide resistance mechanisms
Mécanisme D'action
The mechanism of action of atrazin-desethyl-2-hydroxy involves its interaction with various molecular targets and pathways. The compound acts as a Bronsted base, accepting protons from donor molecules. It also participates in redox reactions, leading to the formation of reactive oxygen species (ROS) that can further degrade the compound . The primary molecular targets include enzymes involved in the detoxification of xenobiotics and cellular components susceptible to oxidative stress .
Comparaison Avec Des Composés Similaires
Atrazin-desethyl-2-hydroxy is unique among triazine derivatives due to its specific substitution pattern and its role as a metabolite of atrazine. Similar compounds include:
Atrazine: The parent compound, widely used as a herbicide.
Atrazin-2-hydroxy: Another hydroxylated derivative of atrazine.
Atrazin-desisopropyl-2-hydroxy: A dealkylated and hydroxylated derivative.
These compounds share similar chemical structures but differ in their specific functional groups and degradation pathways, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C6H10ClN5O |
|---|---|
Poids moléculaire |
203.63 g/mol |
Nom IUPAC |
N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C6H10ClN5O/c1-3(2)8-5-9-4(7)10-6(11-5)12-13/h3,13H,1-2H3,(H2,8,9,10,11,12) |
Clé InChI |
MRKRYJVAVDUVLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)Cl)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


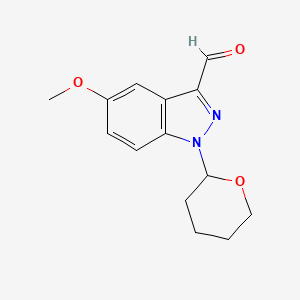
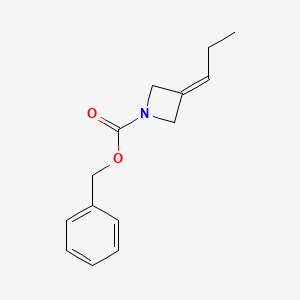
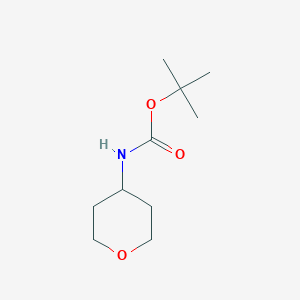
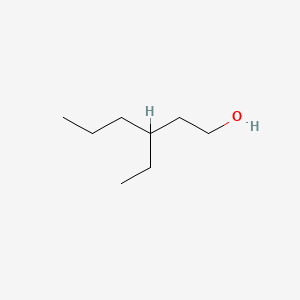
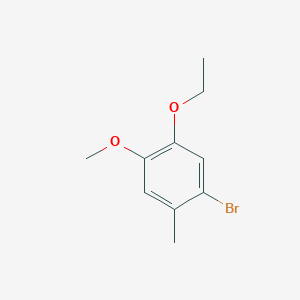

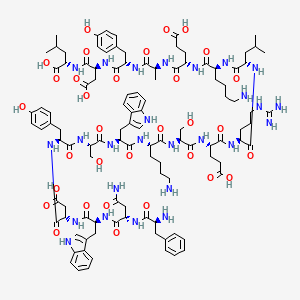
![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
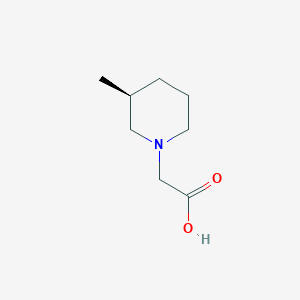
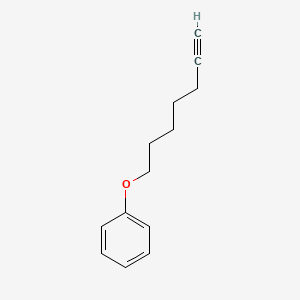
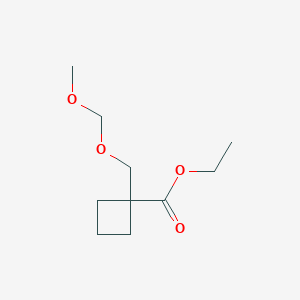
![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)
